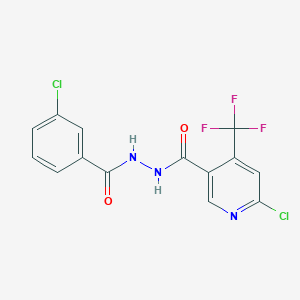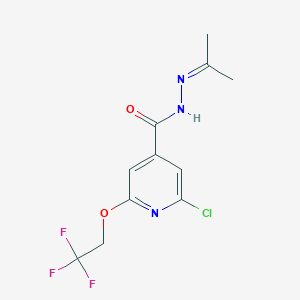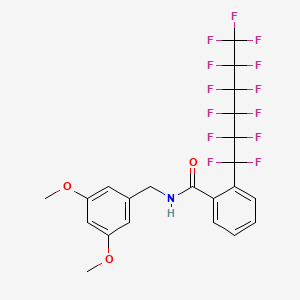![molecular formula C11H11F3N2O2 B3041482 Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate CAS No. 303148-64-3](/img/structure/B3041482.png)
Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate
Übersicht
Beschreibung
“Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate” is a chemical compound with the molecular formula C11H11F3N2O2 . It has a molecular weight of 260.22 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F3N2O2/c1-7(15-16-10(17)18-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,15H,1H2,2H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : This compound is utilized in the synthesis of novel thiazoles, thiadiazoles, and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones, which incorporate a triazole moiety. These compounds have been evaluated for their antitumor activity against human breast carcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines, revealing promising results in some derivatives (Gomha, Ahmed, & Abdelhamid, 2015).
Anticancer Agents : Similar compounds have been synthesized and characterized, showing potential as anticancer agents. These include novel thiadiazoles and thiazoles incorporating a pyrazole moiety. Selected products displayed concentration-dependent cellular growth inhibitory effects, particularly against the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
Fluorescent Sensors : Compounds closely related to Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate have been developed as fluorescent sensors. These ligands demonstrate significant fluorescence when coordinating with a Zn(II) ion, making them potential candidates for use in fluorescent sensing applications (Formica et al., 2018).
Antimicrobial Properties : Certain palladium and platinum complexes with active Schiff base ligands derived from this compound and its analogs have been found to exhibit significant antimicrobial properties (Biyala, Fahmi, & Singh, 2004).
Molecular Docking Studies : In the realm of computational chemistry, molecular docking studies have been conducted for synthesized compounds, aiding in the understanding of their potential biological activities, including antimicrobial, antimalarial, and anti-tuberculosis effects (Prajapati et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These codes provide guidance on how to handle the compound safely.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, which play a crucial role in their mechanism of action .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. The presence of the trifluoromethyl group might influence the electrostatic interactions with the target, affecting the activity of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . Factors such as pH, temperature, and presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.
Eigenschaften
IUPAC Name |
methyl N-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-7(15-16-10(17)18-2)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3,(H,16,17)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJYZJWXBCHKL-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-6-methyl-3H-[1,2,3,4]tetraazolo[1,5-a]pyridin-4-ium tetrafluoroborate](/img/structure/B3041399.png)
![2,6-Dichloroisonicotinaldehyde 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3041400.png)
![2,6-Dichloro-4-[({[2-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyridine](/img/structure/B3041402.png)

![ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3041407.png)
![2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3041408.png)
![O2-[(2,6-dichloro-4-pyridyl)carbonyl]-5-nitrothiophene-2-carbohydroximamide](/img/structure/B3041409.png)

![N3-[2-(4-chlorophenyl)-2-oxoethyl]-6-chloro-4-(trifluoromethyl)nicotinamide](/img/structure/B3041412.png)


![5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole](/img/structure/B3041416.png)

